9-Chloro-10-fluorophenanthrene
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Overview
Description
9-Chloro-10-fluorophenanthrene is a polycyclic aromatic hydrocarbon with a unique structure characterized by the presence of both chlorine and fluorine atoms on the phenanthrene backbone.
Preparation Methods
The synthesis of 9-Chloro-10-fluorophenanthrene typically involves the halogenation of phenanthrene derivatives. One common method includes the use of 9-bromo-10-fluorophenanthrene as a starting material, which undergoes a substitution reaction with chlorine reagents under controlled conditions . Industrial production methods often employ similar halogenation techniques, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
9-Chloro-10-fluorophenanthrene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.
Oxidation and Reduction: It can be oxidized to form phenanthrenequinone derivatives or reduced to yield dihydrophenanthrene compounds.
Coupling Reactions: The compound can be involved in Suzuki-Miyaura and Stille cross-coupling reactions to form more complex aromatic systems.
Common reagents used in these reactions include palladium catalysts, sodium alcoholate, and triethylamine . Major products formed from these reactions vary depending on the specific conditions and reagents used.
Scientific Research Applications
9-Chloro-10-fluorophenanthrene has several scientific research applications:
Organic Electronics: Due to its unique electronic properties, it is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Photophysical Studies: The compound’s photophysical properties make it suitable for use in photon upconversion and other photonic applications.
Material Science: Its stability and functionalization potential make it a valuable component in the synthesis of advanced materials.
Mechanism of Action
The mechanism by which 9-Chloro-10-fluorophenanthrene exerts its effects is primarily through its interaction with electronic systems. The presence of chlorine and fluorine atoms influences the compound’s electron distribution, enhancing its reactivity and stability in various chemical environments . Molecular targets and pathways involved include interactions with π-conjugated systems and charge transfer processes .
Comparison with Similar Compounds
Similar compounds to 9-Chloro-10-fluorophenanthrene include:
9,10-Dibromoanthracene: Used in similar photophysical applications but lacks the unique properties imparted by the fluorine atom.
9-Phenylanthracene: Another aromatic compound with applications in organic electronics, but with different substitution patterns.
9,10-Azaboraphenanthrene: Known for its aggregation-induced emission properties, making it useful in sensing applications.
The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct electronic and photophysical properties, making it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C14H8ClF |
---|---|
Molecular Weight |
230.66 g/mol |
IUPAC Name |
9-chloro-10-fluorophenanthrene |
InChI |
InChI=1S/C14H8ClF/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8H |
InChI Key |
BLGNZCLBMDOJCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2F)Cl |
Origin of Product |
United States |
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